REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]2[C:7]([N:8]=[C:9]3[CH2:15][CH2:14][CH2:13]CC[C:10]=13)=[CH:6][CH:5]=[N:4]2.N1N2C(N=C3C(=C2O)CCC3)=CC=1.P(Cl)(Cl)(Cl)=O>>[Cl:1][C:2]1[N:3]2[C:7](=[CH:6][CH:5]=[N:4]2)[N:8]=[C:9]2[C:10]=1[CH2:13][CH2:14][CH2:15]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N2N=CC=C2N=C2C1CCCCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C2N=C3CCCC3=C(N12)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2CCCC2=NC2=CC=NN12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |